molecular formula C23H28N2O3S B2628259 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide CAS No. 941929-53-9

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Cat. No. B2628259
CAS RN: 941929-53-9
M. Wt: 412.55
InChI Key: LQZRTKGXKACMJJ-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, also known as TQCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. TQCA is a member of the tetrahydroquinoline family and is known for its unique chemical structure, which makes it an attractive target for research.

Scientific Research Applications

Anticancer Activity

The compound’s cytotoxicity against cancer cell lines has been investigated. In particular, tetrahydroisoquinolines derived from this structure have shown promising results. For instance, the o-hydroxy derivative demonstrated potent cytotoxicity against HuCCA-1, A-549, and MOLT-3 cell lines. Further studies could explore its potential as an anticancer lead compound .

Antiproliferative Properties

In vitro evaluations revealed that compounds synthesized from this scaffold exhibit antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells .

Antibacterial and Antifungal Applications

1,2,3-triazoles, a class of compounds related to this structure, have demonstrated effectiveness as antibacterial and antifungal agents. While not directly studied for this specific compound, the broader class of 1,2,3-triazoles suggests potential in combating microbial infections .

Water Solubility Modulation

The water solubility of compounds derived from this structure was measured. While they exhibited low water solubility, further modifications could enhance their solubility profile .

Organocatalytic Synthesis

Researchers have explored the synthesis of 1,2,3-triazoles via enamine-mediated reactions. These methods allow for the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, which could find applications in various fields .

properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-17-9-12-21(13-10-17)29(27,28)25-15-5-8-19-16-20(11-14-22(19)25)24-23(26)18-6-3-2-4-7-18/h9-14,16,18H,2-8,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZRTKGXKACMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

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